

Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Research Chemical Profile

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Compound of Interest

Compound Name: *Benzyl 1-benzyl-1H-indazole-3-carboxylate*

Cat. No.: *B181382*

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Abstract

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a research chemical belonging to the indazole class of compounds.[1] The indazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anti-inflammatory, antiviral, and anticancer properties.[1] This document provides an overview of its potential applications based on related compounds, a plausible synthesis protocol, and key chemical data.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	174180-54-2	[1]
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	342.39 g/mol	[1]
Appearance	Solid (predicted)	
Storage	Room temperature, dry	[1]

Potential Research Applications

While specific biological data for **Benzyl 1-benzyl-1H-indazole-3-carboxylate** is not extensively documented in publicly available literature, the activities of structurally similar indazole-3-carboxylate derivatives suggest several areas of research interest.

Antifertility Agents

A significant area of investigation for 1-benzyl-1H-indazole-3-carboxylic acids and their esters is their potential as antifertility agents. Studies on halogenated derivatives have demonstrated potent antispermatogenic activity in animal models.[2] The mechanism is suggested to involve the atrophy of the seminal line of the testes.[3] Related compounds have also been noted for their potential to inhibit ovulation.[3]

- Key Findings on Related Compounds:
 - 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its glycerol esters show potent antispermatogenic activity.[2]
 - Oral administration in rats led to a neat atrophy of the seminal line of the testes.[3]

Anti-inflammatory Activity

The indazole scaffold is a component of several compounds with anti-inflammatory properties. Some 1-benzyl-1H-indazole-3-carboxylic acid derivatives have been shown to inhibit the heat coagulation of serum proteins in vitro and in vivo, a common screening method for anti-inflammatory drugs.[3]

Synthetic Cannabinoid Receptor Agonism

It is important to note that some indazole-3-carboxylate derivatives have been identified as synthetic cannabinoid receptor agonists. For instance, Quinolin-8-yl-1-benzyl-1H-indazole-3-carboxylate is classified as a synthetic cannabinoid.[4] This suggests that **Benzyl 1-benzyl-1H-indazole-3-carboxylate** could potentially interact with cannabinoid receptors and warrants investigation in this area, along with appropriate safety and handling protocols.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and purification of **Benzyl 1-benzyl-1H-indazole-3-carboxylate** based on established methods for similar compounds.

Protocol 1: Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate

This protocol is adapted from the synthesis of related methyl and ethyl esters of 1-benzyl-1H-indazole-3-carboxylic acid.[\[5\]](#)[\[6\]](#)

Materials:

- 1-Benzyl-1H-indazole-3-carboxylic acid
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 1-Benzyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add Benzyl bromide (1.2 eq) dropwise to the reaction mixture.

- Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

Protocol 2: Purification and Characterization

Purification:

- Column Chromatography: As described in the synthesis protocol, silica gel chromatography is the primary method for purification. The choice of eluent will depend on the polarity of the final product and any impurities.

Characterization:

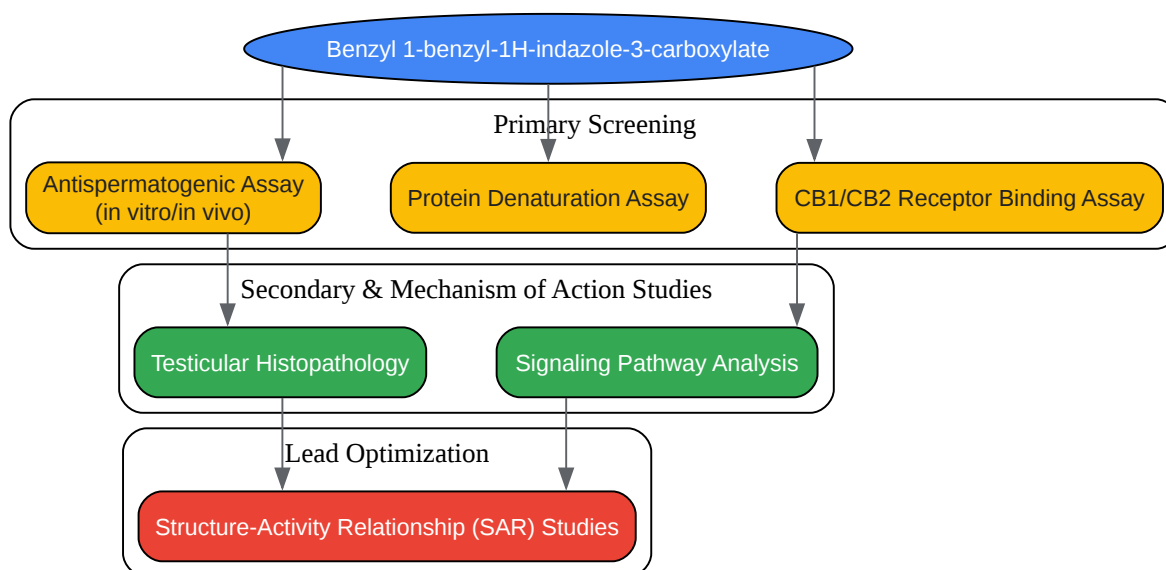
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR should be performed to confirm the structure of the synthesized compound.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Melting Point: Determination of the melting point can serve as an indicator of purity.

Visualizations



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Caption: Synthetic workflow for **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.



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Caption: Hypothetical biological screening cascade for the research compound.

Safety Information

As with any research chemical, **Benzyl 1-benzyl-1H-indazole-3-carboxylate** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Given the potential cannabinoid-like activity of related compounds, researchers should be aware of the possibility of psychoactive effects and handle the compound accordingly.

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